8-Fluoro-4-hydrazino-2-methylquinoline hydrochloride

Catalog No.
S15673225
CAS No.
1170457-07-4
M.F
C10H11ClFN3
M. Wt
227.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Fluoro-4-hydrazino-2-methylquinoline hydrochlori...

CAS Number

1170457-07-4

Product Name

8-Fluoro-4-hydrazino-2-methylquinoline hydrochloride

IUPAC Name

(8-fluoro-2-methylquinolin-4-yl)hydrazine;hydrochloride

Molecular Formula

C10H11ClFN3

Molecular Weight

227.66 g/mol

InChI

InChI=1S/C10H10FN3.ClH/c1-6-5-9(14-12)7-3-2-4-8(11)10(7)13-6;/h2-5H,12H2,1H3,(H,13,14);1H

InChI Key

XKHPQCBJQGPOQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)F)NN.Cl

8-Fluoro-4-hydrazino-2-methylquinoline hydrochloride is a chemical compound with the molecular formula C10H10FN3HClC_{10}H_{10}FN_3\cdot HCl and a molecular weight of 227.67 g/mol. It is classified as a quinoline derivative, which is a type of heterocyclic compound. The structure features a fluorine atom at the 8-position, a hydrazine group at the 4-position, and a methyl group at the 2-position of the quinoline ring. This compound is recognized for its potential in various applications, particularly in medicinal chemistry and material science .

  • Nucleophilic Substitution: The hydrazino group can act as a nucleophile, allowing for substitutions on electrophilic centers.
  • Condensation Reactions: The compound can undergo condensation with carbonyl compounds, forming hydrazones or other derivatives.
  • Oxidation Reactions: The hydrazine moiety can be oxidized to form hydrazones or other nitrogen-containing compounds.

These reactions make it versatile for synthesizing more complex molecules .

Research indicates that quinoline derivatives, including 8-Fluoro-4-hydrazino-2-methylquinoline hydrochloride, exhibit significant biological activities. These include:

  • Antimicrobial Properties: Quinoline derivatives are known for their effectiveness against various bacterial strains.
  • Anticancer Activity: Some studies suggest that this compound may possess anticancer properties, similar to other quinoline derivatives that have been investigated for their ability to inhibit cancer cell proliferation.
  • Potential as Drug Candidates: The structural features may allow it to interact with biological targets, making it a candidate for further pharmacological development .

The synthesis of 8-Fluoro-4-hydrazino-2-methylquinoline hydrochloride can be achieved through various methods:

  • Starting Material Preparation: The synthesis typically begins with 8-fluoro-2-methylquinoline, which can be obtained through fluorination and methylation processes.
  • Hydrazine Reaction: The introduction of the hydrazine functional group can be accomplished by reacting the quinoline derivative with hydrazine hydrate under acidic conditions.
  • Formation of Hydrochloride Salt: The final product is often converted into its hydrochloride salt form by treating it with hydrochloric acid, enhancing its solubility and stability for biological testing .

8-Fluoro-4-hydrazino-2-methylquinoline hydrochloride has several notable applications:

  • Drug Development: Its potential biological activities make it a candidate for developing new pharmaceuticals, particularly in treating infections and cancer.
  • Material Science: The compound can be utilized in synthesizing materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) due to its electronic properties .
  • Fluorescent Probes: Its structural characteristics allow it to be used in bioimaging applications, where it can serve as a fluorescent probe to monitor cellular activities .

Several compounds share structural similarities with 8-Fluoro-4-hydrazino-2-methylquinoline hydrochloride, each exhibiting unique properties:

Compound NameCAS NumberKey Features
6-Fluoro-4-hydrazino-2-methylquinoline1171174-76-7Similar hydrazine substitution; different fluorine position
7-Fluoro-4-hydrazino-2-methylquinoline1171174-76-7Variation in fluorine position; potential different biological activity
Quinine130-95-0Well-known antimalarial drug; serves as a reference point for activity

Uniqueness of 8-Fluoro-4-hydrazino-2-methylquinoline hydrochloride:
Its specific arrangement of functional groups (fluorine and hydrazine) sets it apart from other derivatives, potentially enhancing its reactivity and biological efficacy compared to similar compounds .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

227.0625532 g/mol

Monoisotopic Mass

227.0625532 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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